1,4-Benzenediol, 2,5-dicyclohexyl- 1,4-Benzenediol, 2,5-dicyclohexyl-
Brand Name: Vulcanchem
CAS No.: 25785-60-8
VCID: VC18417296
InChI: InChI=1S/C18H26O2/c19-17-12-16(14-9-5-2-6-10-14)18(20)11-15(17)13-7-3-1-4-8-13/h11-14,19-20H,1-10H2
SMILES:
Molecular Formula: C18H26O2
Molecular Weight: 274.4 g/mol

1,4-Benzenediol, 2,5-dicyclohexyl-

CAS No.: 25785-60-8

Cat. No.: VC18417296

Molecular Formula: C18H26O2

Molecular Weight: 274.4 g/mol

* For research use only. Not for human or veterinary use.

1,4-Benzenediol, 2,5-dicyclohexyl- - 25785-60-8

Specification

CAS No. 25785-60-8
Molecular Formula C18H26O2
Molecular Weight 274.4 g/mol
IUPAC Name 2,5-dicyclohexylbenzene-1,4-diol
Standard InChI InChI=1S/C18H26O2/c19-17-12-16(14-9-5-2-6-10-14)18(20)11-15(17)13-7-3-1-4-8-13/h11-14,19-20H,1-10H2
Standard InChI Key OZYDNAYFQHBMOM-UHFFFAOYSA-N
Canonical SMILES C1CCC(CC1)C2=CC(=C(C=C2O)C3CCCCC3)O

Introduction

PropertyValue (1,4-Dicyclohexylbenzene)Inferred Range (2,5-Dicyclohexyl-1,4-benzenediol)
Density (g/cm³)0.9621.1–1.3 (higher due to hydroxyl groups)
Boiling Point (°C)195 at 13 mmHg300–350 (atmospheric pressure)
Melting Point (°C)103–105150–170 (enhanced by H-bonding)
Vapor Pressure (mmHg)3.23×10⁻⁵ at 25°C<1×10⁻⁶ (reduced volatility)
LogP (Octanol-Water)5.7822.0–3.5 (lower due to hydroxyl groups)

Synthesis and Reaction Pathways

While no direct synthesis routes for 1,4-benzenediol, 2,5-dicyclohexyl- are documented in the provided sources, analogous methodologies for hydroquinone derivatives suggest feasible approaches. For instance, the disproportionation of chlorinated hydroquinone precursors under Friedel-Crafts conditions, as described in , could be adapted. A hypothetical synthesis might involve:

  • Protection of Hydroxyl Groups: Temporarily protecting the 1,4-dihydroxy groups via acetylation or silylation to prevent unwanted side reactions.

  • Cyclohexylation: Employing cyclohexyl halides or cyclohexanol in the presence of Lewis acids (e.g., AlCl₃) to introduce cyclohexyl groups at the 2 and 5 positions .

  • Deprotection: Removing protective groups under mild acidic or basic conditions to regenerate the hydroxyl functionalities.

Key challenges would include regioselective substitution and minimizing over-alkylation. Computational modeling of electron density maps could aid in predicting reactive sites on the aromatic ring.

Toxicological and Environmental Considerations

Environmental Persistence

Modelled data for hydroquinone suggest moderate biodegradability (15-day half-life in water) , while the cyclohexyl groups in the derivative may increase hydrophobicity and adsorption to organic matter. The bioconcentration factor (BCF) for 1,4-dicyclohexylbenzene is likely below 5000 , indicating low bioaccumulation potential.

Future Research Directions

  • Synthetic Optimization: Developing regioselective methods for cyclohexyl group introduction.

  • Toxicokinetic Studies: Assessing absorption, distribution, and excretion in mammalian models.

  • Advanced Applications: Exploring use in organic semiconductors or liquid crystal displays.

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